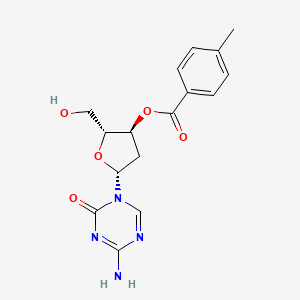
3-Toluoyl Decitabine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Toluoyl Decitabine is a derivative of Decitabine, a well-known chemotherapeutic agent used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia Decitabine is a cytidine analog that incorporates into DNA and inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Toluoyl Decitabine typically involves the acylation of Decitabine with a toluoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity.
化学反応の分析
Types of Reactions
3-Toluoyl Decitabine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the toluoyl group to a methyl group.
Substitution: The toluoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methylated derivatives.
Substitution: Formation of various substituted derivatives depending on the reactants used.
科学的研究の応用
3-Toluoyl Decitabine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on DNA methylation and gene expression.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of hematological malignancies.
Industry: Used in the development of new pharmaceuticals and as a reference material in quality control laboratories.
作用機序
The mechanism of action of 3-Toluoyl Decitabine involves its incorporation into DNA, where it inhibits DNA methyltransferase. This inhibition leads to hypomethylation of DNA and reactivation of silenced genes, which can induce cell cycle arrest and apoptosis in cancer cells. The toluoyl group may enhance the compound’s stability and cellular uptake, increasing its efficacy.
類似化合物との比較
Similar Compounds
Decitabine: The parent compound, used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another cytidine analog with similar mechanisms of action but different pharmacokinetic properties.
5-Fluorouracil: A pyrimidine analog used in the treatment of various cancers.
Uniqueness
3-Toluoyl Decitabine is unique due to the presence of the toluoyl group, which enhances its chemical stability and potential therapeutic applications. This modification may also improve its pharmacokinetic properties, making it a promising candidate for further research and development.
特性
分子式 |
C16H18N4O5 |
|---|---|
分子量 |
346.34 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-methylbenzoate |
InChI |
InChI=1S/C16H18N4O5/c1-9-2-4-10(5-3-9)14(22)25-11-6-13(24-12(11)7-21)20-8-18-15(17)19-16(20)23/h2-5,8,11-13,21H,6-7H2,1H3,(H2,17,19,23)/t11-,12+,13+/m0/s1 |
InChIキー |
SSLXSDIEMBZMAB-YNEHKIRRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2C[C@@H](O[C@@H]2CO)N3C=NC(=NC3=O)N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OC2CO)N3C=NC(=NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


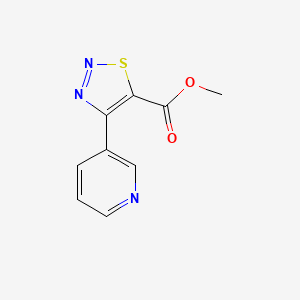
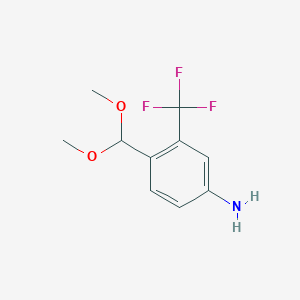
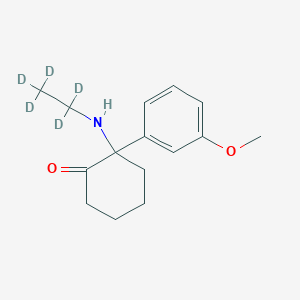
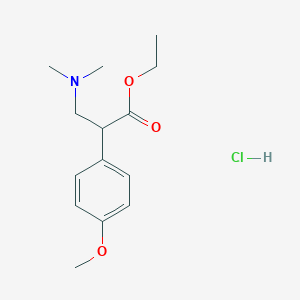
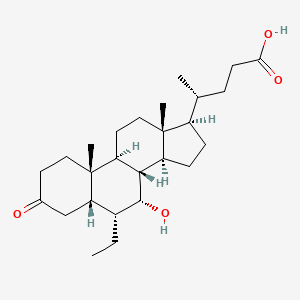

![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)

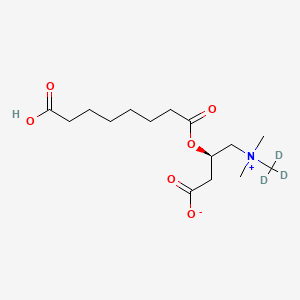
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)
